5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid
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Overview
Description
5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.435. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis
- The novel handle "5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid (HAL)" has been prepared for solid-phase peptide synthesis using 9-fluorenylmethyloxycarbonyl (Fmoc) for N α -amino protection. This method yields fully protected peptide acids required for segment condensation studies with excellent yields and purities (Albericio & Barany, 1991).
Development of Fluorescence Probes
- Novel fluorescence probes have been designed and synthesized, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), to selectively detect highly reactive oxygen species (hROS). These probes can differentiate hROS from other reactive oxygen species and have applications in studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Supramolecular Liquid-Crystalline Networks
- Supramolecular liquid-crystalline networks, formed by self-assembly of multifunctional hydrogen-bond donor and acceptor molecules, have been prepared using tricarboxylic acids like 3,4-bis(2-(2-(4-carboxyphenoxy)ethoxy)ethoxy)benzoic acid. These networks exhibit liquid-crystalline network structures, suggesting applications in material sciences (Kihara, Kato, Uryu, & Fréchet, 1996).
Chromogenic Amino Acid in HIV-Protease Assay
- A chromogenic amino acid, (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, was used for the solid-phase peptide synthesis of oligopeptides. These peptides serve as sequence-specific chromogenic protease substrates for detecting HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Nitrogen Source Reagents in Aminohydroxylation
- Compounds like fluorenylmethyl-4-chlorobenzoyloxycarbamates have been prepared as nitrogen sources for use in intermolecular Sharpless aminohydroxylation reaction. This reaction has broad applications in organic synthesis (Harris, Mee, Furneaux, Gainsford, & Luxenburger, 2011).
Mechanism of Action
Target of Action
The primary targets of the compound “5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid” are currently unknown
Mode of Action
Compounds with a similar structure, such as those containing the fluoren-9-ylmethoxy carbonyl (fmoc) group, are often used in peptide synthesis . The Fmoc group acts as a protective group for the amino acid during synthesis, preventing unwanted side reactions .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Given its structural similarity to other fmoc-amino acids, it may be involved in processes related to protein synthesis or modification .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data
Action Environment
The stability and efficacy of this compound could potentially be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, Fmoc-amino acids are generally stable at room temperature and have a long shelf-life .
Properties
IUPAC Name |
5-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-2-15-11-12-22(20(13-15)23(26)27)25-24(28)29-14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-13,21H,2,14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFXOKATUHOSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1876626-87-7 |
Source
|
Record name | 5-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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